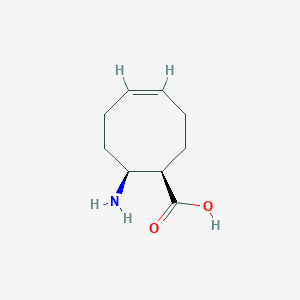

Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

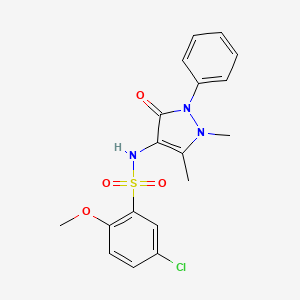

“Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid” is a complex organic compound. The “cis” and “Z” descriptors indicate that the compound has a specific geometric isomerism . In Z isomers, the highest priority groups bonded to each carbon in the double bond are pointing in the same direction . The “8-Amino” part suggests the presence of an amino group (-NH2) on the 8th carbon of the cyclooctane ring. The “cyclooct-4-ene” indicates an eight-membered carbon ring with a double bond at the 4th position. The “carboxylic acid” signifies the presence of a carboxylic acid functional group (-COOH).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclooctane ring, the introduction of the double bond to create the alkene, and the addition of the amino and carboxylic acid functional groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclooctane ring, with a double bond creating an area of restricted rotation . The presence of the amino and carboxylic acid functional groups would also significantly influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the alkene and the amino and carboxylic acid functional groups . Alkenes can participate in addition reactions, such as hydrogenation . The amino group can engage in reactions typical for amines, and the carboxylic acid can undergo reactions such as esterification .

Applications De Recherche Scientifique

Enantioselective Synthesis of Tartaric Acid

Tartaric acid is an essential chiral chemical building block with wide-ranging industrial and scientific applications. Researchers have successfully achieved the enantioselective synthesis of both l(+)- and d(-)-tartaric acids using bacteria that express cis-epoxysuccinate hydrolase (CESH) activity . These enzymes exhibit unique characteristics, including substrate specificity for a small, mirror-symmetric, highly hydrophilic molecule. The resulting tartaric acids demonstrate nearly 100% enantiomeric purity. This application has implications in food, wine, pharmaceuticals, and chemical industries.

Immobilization Techniques

Researchers investigate immobilization methods for CESHs to enhance their stability and reusability. Immobilized whole-cell catalysts offer advantages over purified enzymes, especially in industrial processes. However, addressing low cell permeability remains a challenge .

Future Research and Applications

Continued research on CESHs involves understanding their catalytic mechanisms, optimizing enzyme stability, and exploring novel applications. As biocatalysts, they hold promise for sustainable chemical synthesis and pharmaceutical manufacturing.

Xuan, J., & Feng, Y. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 903. DOI: 10.3390/molecules24050903

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMACBYICUIDP-DREYKADXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)

![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)